3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-5-4(11-9-3)2-7-8-6(5)10/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDBUFHUUZWULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582686 | |
| Record name | 3-Methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923569-62-4 | |
| Record name | 3-Methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
-
Formation of Hydrazone Intermediate :
Substituted hydrazines react with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones. -
1,3-Dipolar Cycloaddition :
The hydrazone undergoes cycloaddition with in situ–generated nitrile oxides (e.g., from hydroxamoyl chlorides) to yield an isoxazoline intermediate. -
Oxidation and Cyclization :
The intermediate is oxidized to form the pyridazinone ring, often using acetic acid or sulfuric acid under reflux conditions.
Key Conditions and Yields:
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydrazinocarbonyl chloride | Benzaldehyde, HNO₃, AcOH, reflux | 68–72 | |
| 3-Methyl-4-hydrazinylfuran | Phenylnitrile oxide, H₂O/AcOH (4:3), 80°C | 85 |
This method is favored for its regioselectivity, with the sulfinyl group in vinyl sulfoxides directing cycloaddition to form the desired regioisomer.
One-Pot Two-Step Synthesis from Vinyl Sulfoxides
A streamlined one-pot synthesis from 4- or 3-arylsulfinyl-5-alkoxyfuran-2(5H)-ones has been developed, combining 1,3-dipolar cycloaddition and hydrazine-mediated cyclization.
Reaction Mechanism:
-
Cycloaddition :
Vinyl sulfoxides react with nitrile oxides to form isoxazole intermediates. Desulfinylation occurs spontaneously, yielding aldehyde-carboxylic acid derivatives. -
Lactone Ring Opening :
Treatment with hydrazine hydrate in ethanol/acetic acid (10:1) induces lactone ring opening and subsequent cyclization to form the pyridazinone core.
Optimization Parameters:
-
Solvent System : Ethanol-acetic acid (10:1) enhances reaction efficiency.
-
Temperature : Reflux conditions (80–100°C) ensure complete cyclization.
-
Yield : 75–89% for derivatives with electron-withdrawing substituents.
Acid-Catalyzed Cyclization of Thiosemicarbazides
Thiosemicarbazide derivatives serve as precursors for acid-mediated cyclization, forming the isoxazolo[4,5-d]pyridazin-4(5H)-one scaffold.
Procedure:
Performance Metrics:
| Thiosemicarbazide Derivative | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 5-Alkylamino-1,3,4-thiadiazolyl | H₂SO₄ | 4 | 70–78 |
| 4-Substituted-1,2,4-triazolyl | H₂SO₄ | 6 | 65–72 |
This method is notable for producing analogs with anti-inflammatory activity but requires stringent temperature control to avoid side reactions.
Base-Mediated Cyclization of Thiosemicarbazides
An alternative to acid catalysis employs sodium bicarbonate to cyclize thiosemicarbazides under milder conditions.
Reaction Details:
Comparative Analysis:
| Parameter | Acid Catalysis | Base Catalysis |
|---|---|---|
| Reaction Time | 4–6 h | 8–12 h |
| Yield | 65–78% | 60–68% |
| Byproduct Formation | Moderate | Low |
Base-mediated methods reduce corrosive waste but require longer reaction times.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps, such as cycloaddition and cyclization.
Protocol:
Advantages:
-
Time Efficiency : Reduces reaction time from hours to minutes.
-
Yield Improvement : 82–90% for electron-deficient substrates.
Comparative Analysis of Preparation Methods
| Method | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 68–85 | High regioselectivity, scalable | Requires toxic solvents (e.g., AcOH) |
| One-Pot Synthesis | 75–89 | Streamlined process, minimal purification | Limited to specific sulfoxide precursors |
| Acid-Catalyzed Cyclization | 65–78 | High functional group tolerance | Corrosive conditions, low safety |
| Base-Mediated Cyclization | 60–68 | Environmentally friendly | Lower yields, longer reaction times |
| Microwave-Assisted | 82–90 | Rapid, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Cyclization Reactions with Hydrazine Hydrate
The compound serves as a key intermediate in synthesizing substituted derivatives through cyclization. A study synthesized nine derivatives (4a-i) by reacting hydrazine hydrate with methyl 5-(substituted benzyl)-3-methylisoxazole-4-carboxylate precursors under reflux conditions .
Reaction Conditions
-
Solvent: Ethanol (10 mL per 0.005 mol precursor)
-
Temperature: Reflux (~78°C)
-
Time: 2 hours
Representative Derivatives and Yields
| Derivative | R Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | Benzyl | 91 | 182 |
| 4b | 2-Chlorobenzyl | 44 | 206 |
| 4g | 4-Nitrobenzyl | 31 | >250 |
| 4i | 4-Methoxybenzyl | 70 | 179 |
Key observations:
-
Electron-withdrawing groups (e.g., nitro in 4g) reduced yields compared to electron-donating groups (e.g., methoxy in 4i) .
-
Products were characterized via IR (C=O stretch at 1680–1701 cm⁻¹), (methyl protons at δ 2.50–2.57 ppm), and ESI-MS .
Regioselective 1,3-Dipolar Cycloadditions
A one-pot synthesis route leverages regioselective reactions with nitrile oxides, yielding isoxazolopyridazinones with distinct substitution patterns .
Reaction Sequence
-
Step 1: React 4-arylsulfinyl-5-alkoxyfuran-2(5H)-ones with nitrile oxides.
-
Step 2: Reflux intermediates with hydrazine hydrate in a 4:3 water/acetic acid mixture.
Regiochemical Control
-
The sulfinyl group’s position dictates regioselectivity:
Key Outcomes
-
Complete regioselectivity observed in cycloaddition steps.
-
Post-reaction desulfinylation and lactone ring opening yield 3-substituted isoxazoles with formyl and carboxylic acid groups .
Esterification and Functionalization
Methyl esters of intermediates (e.g., methyl 5-(4-nitrobenzyl)-3-methylisoxazole-4-carboxylate) undergo hydrazinolysis to form final products.
Example Pathway
-
Esterification: Methyl acetoacetate reacts with chloracetyl chloride to form precursor esters .
-
Hydrazinolysis: Esters treated with hydrazine hydrate yield pyridazinone cores.
Critical Parameters
-
Solvent polarity influences cyclization efficiency.
-
Substituent steric effects impact reaction kinetics (e.g., 2-nitrobenzyl derivatives show slower kinetics due to steric hindrance) .
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting bacterial growth through interactions with bacterial membranes or essential enzymes .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various experimental models by inhibiting pro-inflammatory cytokines and enzymes associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
- Immunomodulatory Effects : Research has shown that it can modulate immune functions, which could be beneficial for conditions like autoimmune diseases.
Medicinal Chemistry Applications
The unique structure of this compound makes it a valuable candidate for drug development:
- Lead Compound for Drug Discovery : Its diverse biological activities position it as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or immune disorders .
- Potential in Cancer Therapy : Studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression, highlighting its potential in anticancer drug development.
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant activity against several strains of bacteria, supporting its use in developing new antimicrobial agents .
- Research on Anti-inflammatory Mechanisms : Another study explored the anti-inflammatory mechanisms of this compound, revealing its ability to downregulate inflammatory cytokines in vitro and in vivo models, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives
- Key Substituents : Derivatives with 1,3,4-thiadiazole or 1,2,4-triazole-5-thione moieties exhibit dual COX-2/5-LOX inhibition. For example, compound 28 (IC₅₀: COX-2 = 2.1–10.9 µM; 5-LOX = 6.3–63.5 µM) demonstrates superior anti-inflammatory activity and gastrointestinal safety .
- Synthetic Routes : Cyclocondensation of hydrazine derivatives with acetylenic β-diketones or via Ganch reactions using thiocarbamoylhydrazines .
Thiazolo[4,5-d]pyridazin-4(5H)-ones
- Example Compounds :
- 7-Phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (10a): Yield 77%, mp 285–286°C, analgesic activity comparable to morphine in hot-plate tests .
- 2-(Morpholin-4-yl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (10c): Yield 81%, mp 302–303°C, with distinct NMR signals (δ 3.62 for morpholine protons) .
- Synthesis: Condensation of acetophenone derivatives with thiocarbamoylhydrazines, followed by cyclization .
Selenadiazolo[3,4-d]pyridazin-4(5H)-ones
- Example : 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, synthesized via selenium dioxide-mediated cyclization of 3,6-dibromopyridazine-4,5-diamine .
Physicochemical and Structural Properties
Melting Points and Solubility
- 3-Methylisoxazolo Derivatives : Higher melting points (e.g., 285–303°C for thiazolo analogs) suggest strong intermolecular hydrogen bonding .
- Thiazolo Analogs : Crystallographic data (triclinic system, a = 6.9262 Å, b = 7.0540 Å) reveal planar fused-ring systems stabilized by N–H···O hydrogen bonds .
Molecular Docking Insights
Biological Activity
3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, analgesic, and antimalarial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a unique isoxazole-pyridazine structure that contributes to its biological activity. The presence of the isoxazole moiety is known for conferring various pharmacological effects, including anti-inflammatory and analgesic activities.
Anti-Inflammatory Activity
Research has demonstrated that derivatives of isoxazolo[4,5-d]pyridazin-4(5H)-one exhibit significant anti-inflammatory properties. A study evaluated the synthesis and biological evaluation of several analogues, revealing that compounds with this scaffold can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These compounds showed an in vivo reduction of inflammatory responses by 30-45% when administered orally to rats, indicating their potential as anti-inflammatory agents .
Analgesic Properties
In addition to their anti-inflammatory effects, these compounds have been tested for analgesic activity. In vitro studies demonstrated that certain analogues displayed potent inhibition of pain pathways comparable to established analgesics like diclofenac sodium. Specifically, compounds 11 and 17 were noted for their ability to significantly reduce tumor necrosis factor (TNF)-α production by 85.19% and 97.71%, respectively, showcasing their multifaceted pharmacological profile .
Antimalarial Activity
The antimalarial potential of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives has also been explored. Research identified several potent analogues that inhibit Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the malaria parasite's lifecycle. One notable analogue demonstrated significant in vivo antimalarial activity, suggesting that this class of compounds could be developed into effective treatments for malaria .
Case Studies and Research Findings
A detailed examination of various studies highlights the biological activities associated with this compound:
Q & A
Q. What are the common synthetic routes for 3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, and how can intermediates be optimized for yield?
The compound is typically synthesized via condensation and cyclization reactions. For example, acetophenone derivatives react with ethyl oxalate under basic conditions (e.g., sodium methoxide) to form dioxo intermediates, which are subsequently chlorinated and subjected to Ganch reactions with thioamides or hydrazines to yield the fused isoxazolo-pyridazinone core . Optimization involves controlling reaction temperatures (e.g., reflux in ethanol) and stoichiometric ratios of reagents to minimize byproducts. Intermediate purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How is the structural confirmation of this compound performed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include triclinic crystal systems (space group P1), with unit cell dimensions (e.g., a = 6.9262 Å, b = 7.0540 Å) and bond angles (e.g., α = 71.002°) resolved using SHELXL software . Complementary techniques like -/-NMR (e.g., δ 3.20 ppm for methyl groups) and IR spectroscopy (C=O stretches ~1700 cm) validate functional groups .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Initial screens focus on cyclooxygenase (COX-1/COX-2) inhibition using enzyme immunoassays (EIAs) with IC determination. For example, N-acylhydrazone derivatives of isoxazolo-pyridazinones are tested at 10–100 μM concentrations in vitro, with indomethacin as a positive control . Dose-response curves and selectivity ratios (COX-2/COX-1) guide further optimization .
Advanced Research Questions
Q. How do substituent modifications influence the adenosine receptor binding affinity of this compound derivatives?
Structure-activity relationship (SAR) studies show that bulky substituents at the 7-position (e.g., 4-chlorobenzyl) enhance A adenosine receptor selectivity. Radioligand binding assays (using -DPCPX for A) reveal nanomolar Ki values (e.g., 2.3 nM) for optimized analogs. Functional cAMP assays confirm antagonist profiles by counteracting NECA-induced cAMP accumulation . Molecular docking into homology models of A receptors (e.g., Glide SP scoring) identifies hydrophobic pocket interactions as critical .
Q. How can computational methods resolve contradictions in spectroscopic data for novel analogs?
Discrepancies in -NMR splitting patterns or IR absorptions may arise from tautomerism or solvate formation. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict stable tautomers and vibrational frequencies, which are compared to experimental data. For example, enol-keto equilibria in solution can be modeled using solvent-polarizable continuum models (PCMs) .
Q. What strategies mitigate low solubility during in vivo pharmacological testing?
Prodrug approaches (e.g., esterification of hydroxyl groups) or formulation with cyclodextrins (e.g., HP-β-CD) improve bioavailability. For instance, ethyl ester prodrugs of pyridazinone derivatives show 3-fold higher plasma exposure in murine models compared to parent compounds. Particle size reduction (nanomilling) and pH-adjusted suspensions (e.g., PBS at pH 7.4) are also effective .
Q. How are crystallographic disorders addressed in X-ray structures of halogenated derivatives?
SHELXL’s PART instruction partitions disordered atoms, while residual electron density maps (e.g., peak heights >0.5 eÅ) guide refinement. For example, chlorine atoms in 4-chlorophenyl groups may exhibit two conformers refined with occupancy ratios (e.g., 0.7:0.3). Thermal ellipsoid plots (70% probability) and Hirshfeld surface analysis validate geometric constraints .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel 60 F) with UV visualization.
- Bioassay Design : Include triplicate measurements and blinded controls to reduce bias in IC calculations.
- Computational Tools : Use Mercury v4.3 for crystal structure visualization and AutoDock Vina for docking studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
